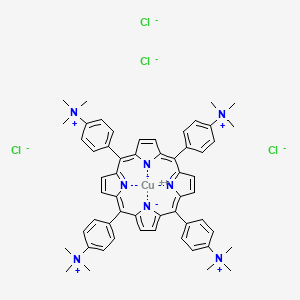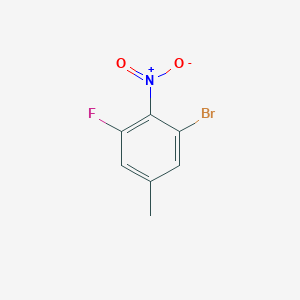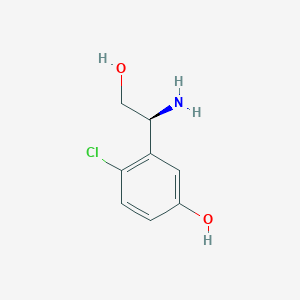
3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 3 and 4, a methyl group at position 5, and a tetrahydro-2H-pyran-4-yl group at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Alkylation: The attachment of the tetrahydro-2H-pyran-4-yl group can be done through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
3,4-Dibromo-1H-pyrazole: Lacks the methyl and tetrahydro-2H-pyran-4-yl groups.
5-Methyl-1H-pyrazole: Lacks the bromine atoms and tetrahydro-2H-pyran-4-yl group.
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole: Lacks the bromine atoms and methyl group.
Uniqueness
3,4-Dibromo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is unique due to the combination of bromine atoms, a methyl group, and a tetrahydro-2H-pyran-4-yl group on the pyrazole ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C9H12Br2N2O |
|---|---|
分子量 |
324.01 g/mol |
IUPAC 名称 |
3,4-dibromo-5-methyl-1-(oxan-4-yl)pyrazole |
InChI |
InChI=1S/C9H12Br2N2O/c1-6-8(10)9(11)12-13(6)7-2-4-14-5-3-7/h7H,2-5H2,1H3 |
InChI 键 |
AYZJKVCHZMLZSB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2CCOCC2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)


![9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)





![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)


